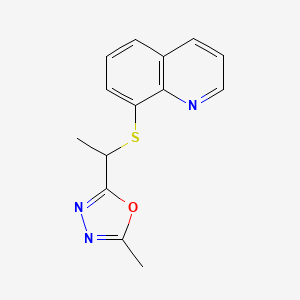
2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole, also known as QSOX1 inhibitor, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole involves the inhibition of the enzyme quiescin sulfhydryl oxidase 1 (2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole). 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole is involved in the production of reactive oxygen species, which are known to promote tumor growth and metastasis. By inhibiting 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole reduces the production of reactive oxygen species, thereby inhibiting tumor growth and metastasis.
Biochemical and Physiological Effects:
2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. In cancer cells, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in tumor growth and metastasis. In neuronal cells, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to reduce oxidative stress, improve mitochondrial function, and enhance synaptic plasticity.
实验室实验的优点和局限性
One of the advantages of using 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole in lab experiments is its specificity for 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole. This allows researchers to study the effects of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibition without affecting other enzymes or pathways. However, one of the limitations of using 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor is its potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions is necessary to ensure the safety and efficacy of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor in lab experiments.
未来方向
There are several future directions for the study of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole. One direction is to further investigate the potential applications of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor in cancer research, neurodegenerative diseases, and infectious diseases. Another direction is to develop more potent and selective 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitors that can be used in clinical trials. Additionally, the development of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitors as diagnostic tools for cancer and neurodegenerative diseases is another potential future direction.
合成方法
The synthesis of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole involves the reaction between 2-methyl-5-nitro-1,3,4-oxadiazole and 8-mercaptoquinoline in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
科学研究应用
2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to inhibit tumor growth and metastasis by reducing the production of reactive oxygen species. In neurodegenerative diseases, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to reduce neuronal death and improve cognitive function. In infectious diseases, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to inhibit the growth of bacteria and viruses.
属性
IUPAC Name |
2-methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9(14-17-16-10(2)18-14)19-12-7-3-5-11-6-4-8-15-13(11)12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFZXEUICYHIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C)SC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

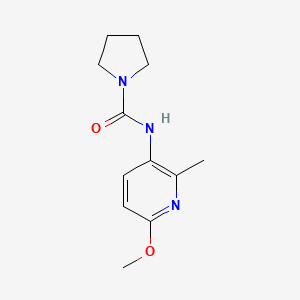
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopenten-1-yl)methanone](/img/structure/B7582775.png)
![N-{2-[(propan-2-yl)sulfanyl]phenyl}urea](/img/structure/B7582783.png)

![4-benzyl-N-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B7582800.png)
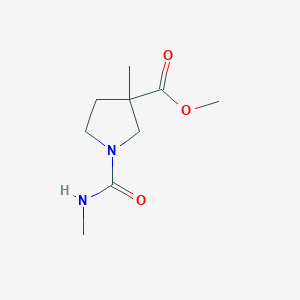

![1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea](/img/structure/B7582810.png)

![1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582837.png)
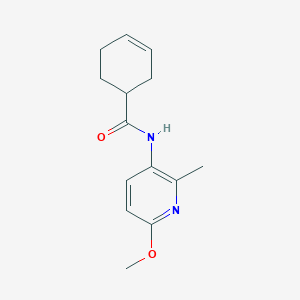
![2-[4-(2-chloro-4-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B7582859.png)
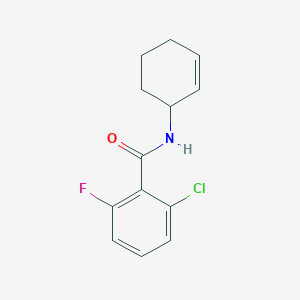
![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)